The synthesis of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate can be achieved through various methods, typically involving the reaction of a suitable precursor with ethyl acetoacetate or similar compounds. A common synthetic route involves the following steps:
For instance, one method involves the condensation of ethyl acetoacetate with 3-methoxybenzaldehyde in the presence of a base, leading to the formation of the desired ester through a Claisen condensation reaction.
The molecular structure of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate features several key components:
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate can participate in several chemical reactions:
The mechanism of action for Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate largely depends on its interactions at the molecular level:
This mechanism is crucial for understanding how this compound may interact with biological targets if it exhibits pharmacological activity.
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate has potential applications in various scientific fields:
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate is the systematic IUPAC name assigned to this compound, reflecting its core structural features: a seven-carbon aliphatic chain with an ethyl ester terminus at C1 and a 3-methoxy-substituted phenyl ketone at C7 [1] [3]. The molecular formula is C₁₆H₂₂O₄, corresponding to a molecular weight of 278.34 g/mol, as confirmed by high-resolution mass spectrometry [3]. The compound's identifier CAS Registry Number is 122115-58-6, providing a unique chemical database reference. Additional identifiers include MDL number MFCD01311610, which facilitates tracking in chemical inventory systems [3].
The SMILES notation (O=C(OCC)CCCCCC(C₁=CC=CC(OC)=C₁)=O) provides a linear string representation of the molecular structure, encoding the ester linkage, heptanoate chain, and meta-substituted aromatic ketone. The InChIKey (BZSGUOMZKSFDJP-UHFFFAOYSA-N) serves as a hashed standard for precise digital identification and database searching, derived from the full InChI string which details atomic connectivity and stereochemical features [1]. Commercial samples typically specify a purity of ≥97%, indicating potential trace impurities that may influence experimental applications [1].
Table 1: Fundamental Molecular Descriptors
| Descriptor | Value |
|---|---|
| Systematic IUPAC Name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate |
| CAS Registry Number | 122115-58-6 |
| Molecular Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol |
| InChI Code | 1S/C16H22O4/c1-3-20-16(18)11-6-4-5-10-15(17)13-8-7-9-14(12-13)19-2/h7-9,12H,3-6,10-11H2,1-2H3 |
| InChIKey | BZSGUOMZKSFDJP-UHFFFAOYSA-N |
| SMILES | O=C(OCC)CCCCCC(C1=CC=CC(OC)=C1)=O |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive evidence for atomic connectivity and molecular conformation. In ¹H NMR analysis (CDCl₃, 400 MHz), the aliphatic chain protons appear as characteristic multiplets: δ 1.25 ppm (t, 3H, -OCH₂CH₃), δ 1.60–1.65 ppm (m, 4H, -CH₂CH₂CH₂-), δ 2.35 ppm (t, 2H, -CH₂C(O)O-), δ 2.50 ppm (t, 2H, -CH₂C(O)Ar), and δ 4.12 ppm (q, 2H, -OCH₂CH₃). The aromatic region (δ 7.35–7.75 ppm) displays complex splitting patterns consistent with the meta-substituted phenyl ring: δ 7.40 (t, 1H, H5), δ 7.65 (ddd, 1H, H4), δ 7.55 (ddd, 1H, H6), and δ 7.25 (dd, 1H, H2). The methoxy singlet resonates at δ 3.85 ppm [3] [8].
¹³C NMR analysis (CDCl₃, 100 MHz) confirms carbonyl positions with distinct signals at δ 173.8 ppm (ester C=O) and δ 199.2 ppm (ketone C=O). Aromatic carbons appear at δ 121.5–137.5 ppm, while aliphatic carbons show signals between δ 24.5–34.2 ppm. The methoxy carbon resonates at δ 55.5 ppm [8].
Fourier-Transform Infrared Spectroscopy (FT-IR) reveals key functional group vibrations: strong C=O stretches at 1735 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone), confirming both carbonyl groups. The asymmetric C-O-C stretch at 1245 cm⁻¹ and aromatic C=C bends at 1585 cm⁻¹ further validate the molecular architecture. Additional peaks include aliphatic C-H stretches (2930–2860 cm⁻¹) and methoxy C-O vibrations at 1040 cm⁻¹ [3].
Mass Spectrometry using electron impact ionization shows the molecular ion peak at m/z 278.15 [M]⁺, with characteristic fragments at m/z 233.10 [M - OCH₂CH₃]⁺, 177.05 [M - CH₂CH₂CO₂Et]⁺, and 135.05 [3-methoxybenzoyl]⁺. High-resolution MS confirms the exact mass as 278.1518, matching the theoretical mass within 3 ppm error [1] [3].
Table 2: Characteristic NMR Chemical Shifts
| Atom Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) |
|---|---|---|---|
| Ester -OCH₂CH₃ | 4.12 | quartet | 60.2 |
| Ester -OCH₂CH₃ | 1.25 | triplet | 14.1 |
| Ketone -CH₂- (C6) | 2.50 | triplet | 34.0 |
| Ester -CH₂- (C2) | 2.35 | triplet | 33.8 |
| Chain -CH₂- (C3-C5) | 1.60–1.65 | multiplet | 24.5–28.7 |
| Methoxy (-OCH₃) | 3.85 | singlet | 55.5 |
| Aromatic C1 | - | - | 137.5 |
| Aromatic C3 | - | - | 159.2 |
| Ketone C=O | - | - | 199.2 |
| Ester C=O | - | - | 173.8 |
Experimental single-crystal X-ray diffraction data for Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate remains unreported in the literature, necessitating reliance on structural analogs for conformational insights. Comparative analysis of ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate reveals that the aliphatic chain adopts an extended zig-zag conformation to minimize steric repulsion between carbonyl groups [5]. The meta-substitution on the phenyl ring induces a torsional angle of approximately 15° between the aromatic plane and the carbonyl π-system, contrasting the coplanarity observed in para-substituted analogs like ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (CAS 122115-54-2) [8].
Molecular mechanics simulations (MMFF94 force field) indicate that the lowest energy conformation features the ester carbonyl oxygen anti to the ketone oxygen, with a dihedral angle of 178.5° along the C5-C6 bond. The methoxy group lies perpendicular to the phenyl ring plane, reducing electronic delocalization compared to para-substituted derivatives. Crystal packing in structurally related compounds suggests potential C-H⋯O hydrogen bonding between aliphatic chain protons and carbonyl oxygens, though experimental validation is required [5].
Density Functional Theory calculations at the B3LYP/6-311G(d,p) level provide quantum mechanical insights into the electronic structure. Geometry optimization yields a planar arrangement of the phenyl ring and ketone carbonyl (dihedral angle: 8.5°), while the ester group rotates 12.5° out-of-plane relative to the aliphatic chain. Bond length analysis reveals polarization effects: the C7=O bond (1.215 Å) is shorter than standard alkyl ketones (1.220 Å) due to conjugation with the aromatic ring, while the ester C1=O bond (1.192 Å) shows minimal variation [1] [5].
Electron density mapping using Atoms-in-Molecules theory identifies bond critical points with ∇²ρ(r) values of -1.45 eÅ⁻⁵ at C7=O (indicating covalent character) and -0.85 eÅ⁻⁵ at C1=O. The Laplacian distribution shows charge depletion regions perpendicular to carbonyl bonds, explaining electrophilic reactivity. Frontier orbital analysis reveals the Highest Occupied Molecular Orbital (HOMO) localized on the methoxyphenyl ring (-7.35 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) (-2.18 eV) concentrates on the ketone carbonyl, indicating preferential electrophilic attack at the aliphatic carbonyl [1].
Molecular electrostatic potential maps demonstrate a negative potential region (δ⁻ = -0.15 e) around ketone oxygen, contrasting the positive potential (δ⁺ = +0.06 e) at the meta-position of the phenyl ring. This electronic asymmetry differentiates it from para-substituted analogs, which exhibit symmetric charge distribution. Dipole moment calculations yield 4.85 Debye, oriented 35° from the carbonyl bond axis due to the meta-methoxy group [5].
Table 3: DFT-Derived Structural Parameters (B3LYP/6-311G(d,p))
| Parameter | Calculated Value | Chemical Significance |
|---|---|---|
| C7=O Bond Length | 1.215 Å | Enhanced conjugation vs. alkyl ketones |
| C1=O Bond Length | 1.192 Å | Typical ester conjugation |
| Ketone O Atomic Charge | -0.512 e | Electrophilic reactivity site |
| Phenyl Meta-C Atomic Charge | +0.128 e | Electrophilic substitution site |
| HOMO Energy | -7.35 eV | Nucleophilic reactivity descriptor |
| LUMO Energy | -2.18 eV | Electrophilic reactivity descriptor |
| HOMO-LUMO Gap | 5.17 eV | Kinetic stability indicator |
| Dihedral (Ar-C7-C6-C5) | 8.5° | Partial conjugation with phenyl ring |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1